molecular formula C9H10F3N B13970101 N,2-dimethyl-N-(trifluoromethyl)aniline

N,2-dimethyl-N-(trifluoromethyl)aniline

Cat. No.: B13970101
M. Wt: 189.18 g/mol
InChI Key: IAAPANAOXXJFDL-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₁₀F₃N. It is a colorless to light yellow clear liquid at room temperature and is known for its high purity, typically greater than 98.0% as determined by gas chromatography (GC) and nonaqueous titration . This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-dimethyl-N-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-chloro-N,N-dimethylaniline with trifluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The process is carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

N,2-dimethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism by which N,2-dimethyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-N-(trifluoromethyl)aniline is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

N,2-dimethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-7-5-3-4-6-8(7)13(2)9(10,11)12/h3-6H,1-2H3

InChI Key

IAAPANAOXXJFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(F)(F)F

Origin of Product

United States

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